(4-Cyanobutyl)boronic acid
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Overview
Description
(4-Cyanobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of (4-Cyanobutyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 4-cyanobutene with diborane (B2H6) or a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Cyanobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(4-Cyanobutyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyanobutyl)boronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensors and probes .
Comparison with Similar Compounds
Similar compounds to (4-Cyanobutyl)boronic acid include other boronic acids such as phenylboronic acid, 4-cyanophenylboronic acid, and methylboronic acid . Compared to these compounds, this compound offers unique properties due to the presence of the cyanobutyl group, which can influence its reactivity and interactions in chemical reactions. For example, the cyanobutyl group can provide additional sites for functionalization and can affect the compound’s solubility and stability.
Properties
CAS No. |
1919893-23-4 |
---|---|
Molecular Formula |
C5H10BNO2 |
Molecular Weight |
126.95 g/mol |
IUPAC Name |
4-cyanobutylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-4H2 |
InChI Key |
QQIRWCJBFKGWMT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCC#N)(O)O |
Origin of Product |
United States |
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